(3R,4S)-4-cyclopropyl-1-(4-ethoxyphenyl)sulfonylpyrrolidin-3-amine
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Overview
Description
(3R,4S)-4-cyclopropyl-1-(4-ethoxyphenyl)sulfonylpyrrolidin-3-amine is a complex organic compound that belongs to the class of pyrrolidines This compound is characterized by its unique structural features, including a cyclopropyl group, an ethoxyphenyl group, and a sulfonylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-cyclopropyl-1-(4-ethoxyphenyl)sulfonylpyrrolidin-3-amine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropylating agents under specific conditions.
Attachment of the Ethoxyphenyl Group: This can be accomplished through substitution reactions using ethoxyphenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-cyclopropyl-1-(4-ethoxyphenyl)sulfonylpyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(3R,4S)-4-cyclopropyl-1-(4-ethoxyphenyl)sulfonylpyrrolidin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4S)-4-cyclopropyl-1-(4-ethoxyphenyl)sulfonylpyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-4-cyclopropyl-1-(4-methoxyphenyl)sulfonylpyrrolidin-3-amine
- (3R,4S)-4-cyclopropyl-1-(4-fluorophenyl)sulfonylpyrrolidin-3-amine
- (3R,4S)-4-cyclopropyl-1-(4-chlorophenyl)sulfonylpyrrolidin-3-amine
Uniqueness
(3R,4S)-4-cyclopropyl-1-(4-ethoxyphenyl)sulfonylpyrrolidin-3-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
(3R,4S)-4-cyclopropyl-1-(4-ethoxyphenyl)sulfonylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-2-20-12-5-7-13(8-6-12)21(18,19)17-9-14(11-3-4-11)15(16)10-17/h5-8,11,14-15H,2-4,9-10,16H2,1H3/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHSRQMOKUDGRX-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CC(C(C2)N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]([C@H](C2)N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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